Lipophilicity Modulation: N-Cyclopropyl vs. N-Methyl Substituent Comparison
The N-cyclopropylacetamide moiety in the target compound yields a computed XLogP3 of 0.7, representing a 1.0 log unit increase in lipophilicity relative to the des-bromo analog (XLogP3 = -0.3) and a distinct shift compared to the N-methyl analog (5-bromo-N-methylacetamide variant, estimated XLogP3 ≈ 0.2 based on fragment contributions) [1][2]. This intermediate lipophilicity balances aqueous solubility and passive membrane permeability, a critical parameter for cell-based assay performance where excessively hydrophilic compounds fail to cross lipid bilayers.
| Evidence Dimension | Partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | Des-bromo analog (CAS 1178807-64-1): XLogP3 = -0.3; N-Methyl-5-bromo analog: XLogP3 ≈ 0.2 (estimated) |
| Quantified Difference | Δ XLogP3 = +1.0 vs. des-bromo; ≈ +0.5 vs. N-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release) |
Why This Matters
A 1.0 log unit increase in LogP directly translates to a ~10-fold increase in predicted membrane partitioning, making the target compound more suitable for intracellular target engagement assays than the des-bromo analog.
- [1] PubChem. (2026). Computed Properties for CID 103098568. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide (CID 5716482). National Center for Biotechnology Information. NOTE: XLogP3 value corroborated by Kuujia listing. View Source
